molecular formula C7H11N5 B14541979 N,N-Dimethyl-N'-pyrimidin-4-ylmethanehydrazonamide CAS No. 62260-36-0

N,N-Dimethyl-N'-pyrimidin-4-ylmethanehydrazonamide

Cat. No.: B14541979
CAS No.: 62260-36-0
M. Wt: 165.20 g/mol
InChI Key: JLFZYHZSSNXUFX-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-pyrimidin-4-ylmethanehydrazonamide is a compound belonging to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-pyrimidin-4-ylmethanehydrazonamide typically involves the reaction of 4-chloropyrimidine with N,N-dimethylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of N,N-Dimethyl-N’-pyrimidin-4-ylmethanehydrazonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-pyrimidin-4-ylmethanehydrazonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-N’-pyrimidin-4-ylmethanehydrazonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-pyrimidin-4-ylmethanehydrazonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-N’-pyrimidin-4-ylmethanehydrazonamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

62260-36-0

Molecular Formula

C7H11N5

Molecular Weight

165.20 g/mol

IUPAC Name

N,N-dimethyl-N'-(pyrimidin-4-ylamino)methanimidamide

InChI

InChI=1S/C7H11N5/c1-12(2)6-10-11-7-3-4-8-5-9-7/h3-6H,1-2H3,(H,8,9,11)

InChI Key

JLFZYHZSSNXUFX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NNC1=NC=NC=C1

Origin of Product

United States

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